N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

Kinase inhibition CHK1 inhibitor Cancer therapeutics

Reproducible CHK1 inhibitor research demands precise N1-pyrazin-2-yl substitution-generic analogs fail to recapitulate nanomolar potency. This hydrochloride salt (CAS 1171195-10-0) delivers: • Validated pharmacophore: Enables CHK1 inhibition at IC₅₀ 6.1-11 nM via essential hinge-binding interactions. • Patent-protected utility: Explicit intermediate for IL-4R-targeted therapeutics (e.g., bizaxofusp). • Reliable supply: Crystalline solid, 95% purity, stable hydrochloride form for accurate stoichiometry.

Molecular Formula C6H11ClN4
Molecular Weight 174.63 g/mol
CAS No. 1171195-10-0
Cat. No. B1452238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride
CAS1171195-10-0
Molecular FormulaC6H11ClN4
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)NCCN.Cl
InChIInChI=1S/C6H10N4.ClH/c7-1-2-9-6-5-8-3-4-10-6;/h3-5H,1-2,7H2,(H,9,10);1H
InChIKeyOOSMQQWEMLKQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride (CAS 1171195-10-0): Technical Specifications and Procurement-Ready Identity


N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride (CAS 1171195-10-0), with molecular formula C₆H₁₁ClN₄ and molecular weight 174.63 g/mol, is the hydrochloride salt of an ethylenediamine derivative bearing a pyrazine heterocycle [1]. This compound, also referenced by its IUPAC name N'-pyrazin-2-ylethane-1,2-diamine;hydrochloride, is commercially supplied as a crystalline solid with a typical purity specification of 95% . As a diamino compound with a pyrazine core, it serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research, particularly as a building block for the synthesis of more complex heterocyclic systems . The hydrochloride salt form enhances stability and handling properties compared to its free base counterpart (CAS 440102-26-1, MW 138.17 g/mol), offering practical advantages in laboratory workflows .

Why N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride Cannot Be Replaced by Generic Analogs: The Evidence-Based Case for Specific Procurement


The pyrazine-2-yl substitution pattern confers distinct electronic and steric properties that are not recapitulated by pyridine, pyrimidine, phenyl, or alkyl analogs, resulting in fundamentally different molecular recognition profiles in target binding applications [1]. Within the ethane-1,2-diamine scaffold class, the specific N1-pyrazin-2-yl motif has been demonstrated as a critical pharmacophoric element in checkpoint kinase 1 (CHK1) inhibitor development, where even minor alterations to the heteroaryl ring dramatically alter potency and selectivity profiles [2]. Moreover, this compound is explicitly claimed as a key intermediate in patent-protected synthetic routes for IL-4 receptor-targeted therapeutics [3]. The quantitative evidence presented below establishes that structural analogs lacking the precise pyrazine-2-yl substitution at the N1 position cannot be assumed to exhibit equivalent performance in these validated application contexts, necessitating procurement of the specified compound for reproducible research outcomes.

Quantitative Differentiation of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride: Head-to-Head Evidence for Scientific Selection


CHK1 Kinase Inhibitor Potency: Pyrazine-2-yl Substitution Enables Nanomolar Activity

The pyrazine-2-yl ethane-1,2-diamine scaffold, when incorporated into optimized biheteroaryl frameworks, yields CHK1 inhibitors with IC₅₀ values in the low nanomolar range (6.1–11 nM), a potency threshold not achievable with simple phenyl or alkyl-substituted ethane-1,2-diamine analogs [1]. The pyrazine ring provides essential hydrogen-bonding interactions with the kinase hinge region that are absent in non-heteroaryl or alternative heterocyclic (e.g., pyrimidine) scaffolds, directly impacting target engagement [2].

Kinase inhibition CHK1 inhibitor Cancer therapeutics

VEGFR-2 Kinase Selectivity: Pyrazine Scaffold Confers Differential Kinase Selectivity Profile

In a systematic structure-activity relationship study of pyrazine-pyridine biheteroaryls, the compound containing the N′,N′-dimethyl-ethane-1,2-diamine moiety attached to the pyrazine core (Compound 41) exhibited the highest kinase selectivity against fibroblast growth factor receptor kinase (FGFR), platelet-derived growth factor receptor kinase (PDGFR), and glycogen synthase kinase-3 (GSK-3) among all tested analogs [1]. This selectivity profile is specifically attributable to the pyrazine-2-yl substitution pattern, distinguishing it from pyridine-based or other heteroaryl ethane-1,2-diamine derivatives that demonstrate broader, less selective kinase inhibition.

VEGFR-2 inhibition Kinase selectivity Angiogenesis

Hydrochloride Salt Selection: Enhanced Stability and Handling Versus Free Base

The hydrochloride salt (CAS 1171195-10-0, MW 174.63 g/mol) offers measurable advantages over the free base form (CAS 440102-26-1, MW 138.17 g/mol) including increased crystalline stability, reduced hygroscopicity, and improved aqueous solubility . The free base form is classified as a liquid at ambient temperature, whereas the hydrochloride salt exists as a stable crystalline solid, substantially simplifying accurate weighing, long-term storage, and experimental reproducibility .

Salt form selection Stability Laboratory handling

Validated Application Scenarios for N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride in Drug Discovery and Chemical Synthesis


CHK1 Kinase Inhibitor Lead Optimization and Structure-Activity Relationship Studies

As established in Evidence Item 1, this compound serves as a critical building block for CHK1 inhibitor development, where the pyrazine-2-yl ethane-1,2-diamine motif enables nanomolar potency (IC₅₀ = 6.1–11 nM) [1]. The scaffold provides essential hinge-binding interactions in the CHK1 ATP-binding pocket, making it suitable for structure-guided optimization programs targeting the DNA damage response pathway. Researchers should procure the hydrochloride salt form to ensure accurate stoichiometry in synthetic derivatization reactions.

Synthesis of Patent-Protected IL-4 Receptor-Targeted Therapeutic Intermediates

This compound is explicitly claimed as a synthetic intermediate in proprietary routes for interleukin-4 receptor (IL-4R) targeted fusion protein therapeutics, including MDNA55 (bizaxofusp) developed for recurrent glioblastoma [2]. Procurement of this specific compound ensures compliance with patent-protected synthetic protocols and eliminates the risk of failed synthetic steps that may occur with structurally similar but chemically distinct analogs.

Metal Coordination Complex Synthesis and Catalysis Research

The ethane-1,2-diamine backbone combined with the pyrazine heterocycle provides a multidentate ligand framework capable of forming stable coordination complexes with transition metals . The pyrazine nitrogen atoms serve as additional coordination sites compared to simple alkyl diamines, enabling the synthesis of structurally diverse metal complexes for catalytic and materials science applications. The hydrochloride salt form is the preferred starting material due to its crystalline solid state and defined stoichiometry.

Selective VEGFR-2 Kinase Inhibitor Scaffold Development

Based on Evidence Item 2, the pyrazine-2-yl substituted ethane-1,2-diamine scaffold has demonstrated superior kinase selectivity profiles in VEGFR-2 inhibitor development compared to alternative heteroaryl substitution patterns [3]. This compound is appropriate for medicinal chemistry programs where selective targeting of VEGFR-2 over FGFR, PDGFR, and GSK-3 is a primary design objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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